N-Boc-dolaproine
Description
The exact mass of the compound (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10+,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHHTWYEBGHBY-OUAUKWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452743 | |
| Record name | (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120205-50-7 | |
| Record name | (2R,3R)-3-[(2S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]-3-methoxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 120205-50-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Boc-dolaproine (CAS: 120205-50-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-dolaproine, with CAS number 120205-50-7, is a crucial chiral building block in the synthesis of the potent antineoplastic agent Dolastatin 10 and its analogues. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, exhibits powerful cytotoxic activity by inhibiting tubulin polymerization. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and its application in solid-phase peptide synthesis (SPPS). Furthermore, it elucidates the mechanism of action of Dolastatin 10, for which this compound is an essential component, and presents relevant experimental workflows and signaling pathways through detailed diagrams.
Physicochemical and Spectroscopic Data
This compound is a non-proteinogenic amino acid derivative. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 120205-50-7 | |
| Molecular Formula | C₁₄H₂₅NO₅ | |
| Molecular Weight | 287.36 g/mol | |
| IUPAC Name | (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid | |
| Synonyms | (2R,3R)-BOC-dolaproine, N-Boc-(2R,3R,4S)-dolaproine | |
| Appearance | Colorless to light yellow oil or solid | |
| Storage Conditions | 2-8°C, stored under nitrogen |
Table 1: Physicochemical Properties of this compound
| Data Type | Observed Shifts / Values |
| ¹H NMR | Data not explicitly available in the searched literature. |
| ¹³C NMR | Data not explicitly available in the searched literature. General chemical shifts for related structures suggest signals for the Boc-group carbonyl around 154 ppm, and other carbons in the pyrrolidine ring and the propanoic acid chain. |
| Boiling Point (Predicted) | 397.8 ± 17.0 °C |
| Density (Predicted) | 1.133 ± 0.06 g/cm³ |
| pKa (Predicted) | 4.27 ± 0.11 |
Table 2: Spectroscopic and Predicted Physicochemical Data of this compound
Synthesis of this compound
The stereoselective synthesis of this compound is a critical step in the total synthesis of Dolastatin 10 and its analogues. Several synthetic strategies have been reported, with the Baylis-Hillman reaction and Reformatsky-type reactions being prominent methods.
Synthesis via Baylis-Hillman Reaction
A stereoselective total synthesis of this compound can be achieved through a strategy based on the Baylis-Hillman reaction. This approach involves the reaction between N-Boc-prolinal and methyl acrylate, followed by diastereoselective hydrogenation of the double bond and subsequent hydrolysis of the ester.
Experimental Protocol (General Outline):
-
Baylis-Hillman Reaction: N-Boc-prolinal is reacted with methyl acrylate in the presence of a suitable catalyst, such as DABCO. The use of ultrasound has been reported to accelerate the reaction and minimize racemization.
-
Diastereoselective Hydrogenation: The resulting Baylis-Hillman adduct is subjected to diastereoselective hydrogenation to reduce the double bond and establish the desired stereochemistry.
-
Ester Hydrolysis: The methyl ester is hydrolyzed under basic conditions to yield this compound.
Caption: Synthetic scheme for this compound via Baylis-Hillman reaction.
Synthesis via Reformatsky-type Reaction
A synthetic method for this compound has been disclosed that utilizes a Reformatsky-type reaction. This approach involves the reaction of an α-halo ester with a carbonyl compound in the presence of activated zinc.
Experimental Protocol (Based on Patent CN111393346A):
-
Activation of Zinc: Zinc powder is activated, for example, with trimethylchlorosilane.
-
Reformatsky Reaction: The activated zinc is used to mediate the reaction between an appropriate α-haloester and N-Boc-L-prolinaldehyde in a suitable solvent like tetrahydrofuran. The reaction temperature is controlled, typically between 25-35°C. The progress of the reaction is monitored by HPLC.
-
Workup and Methylation: The reaction is quenched, and the intermediate is extracted. This is followed by a methylation step.
-
Hydrolysis: The final step is the hydrolysis of the ester to yield this compound. The product can be isolated as its dicyclohexylamine salt for better handling and purification.
Caption: Synthetic scheme for this compound via a Reformatsky-type reaction.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block for the synthesis of Dolastatin 10 and its analogues,
The Crucial Role of N-Boc-Dolaproine in the Synthesis of Dolastatin 10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 10, a potent antimitotic agent originally isolated from the sea hare Dolabella auricularia, has been a subject of intense research in oncology for decades. Its complex molecular architecture and remarkable cytotoxic activity against a broad range of cancer cell lines have spurred the development of numerous synthetic analogs, several of which are now key components of antibody-drug conjugates (ADCs) used in cancer therapy. The total synthesis of dolastatin 10 is a challenging endeavor, involving the assembly of several unique amino acid residues. Among these, (2R,3R,4S)-dolaproine (Dap), the P4 subunit, presents a significant synthetic hurdle. This technical guide provides an in-depth analysis of the role of N-Boc-dolaproine, the N-terminally protected form of this unusual amino acid, in the successful synthesis of dolastatin 10 and its derivatives. We will delve into its strategic importance, detail key experimental protocols for its incorporation, and present quantitative data to inform synthetic strategies.
The Strategic Importance of this compound
This compound serves as a critical building block in the convergent synthesis of dolastatin 10. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the proline ring is essential for several reasons:
-
Prevention of Self-Coupling and Side Reactions: The Boc group effectively masks the nucleophilicity of the nitrogen atom, preventing unwanted side reactions such as self-coupling or reaction with other electrophilic species present in the reaction mixture.
-
Controlled Peptide Bond Formation: It allows for the selective activation of the carboxylic acid terminus of this compound for coupling with the N-terminus of the adjacent amino acid residue, typically a derivative of dolaisoleuine (Dil), the P3 subunit.
-
Facilitation of Purification: The presence of the lipophilic Boc group can aid in the purification of intermediates by chromatography.
-
Compatibility with Various Synthetic Strategies: The Boc group is stable under a range of reaction conditions used in peptide synthesis but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), making it compatible with both solution-phase and solid-phase peptide synthesis (SPPS) approaches.
The synthesis of dolastatin 10 is often approached by coupling fragments, a common strategy being the union of a P1-P2-P3 tripeptide segment with a P4-P5 dipeptide segment. In this context, this compound is the cornerstone for the synthesis of the P4-P5 fragment.
Synthesis and Incorporation of this compound: Experimental Protocols
The successful incorporation of this compound into the dolastatin 10 backbone relies on efficient peptide coupling methodologies. Below are detailed protocols for key steps involving this crucial building block.
Protocol 1: Solution-Phase Coupling of this compound with a Phenylalanine Methyl Ester (P5 analog)
This protocol details the formation of a dipeptide analog, Boc-Dap-Phe-OMe, which is a common intermediate in the synthesis of dolastatin 10 analogs.
Reaction Scheme:
Materials:
-
This compound (Boc-Dap-OH)
-
Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole hydrate (HOBt)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of H-Phe-OMe.HCl (1.05 eq), this compound (1.0 eq), EDCI (1.5 eq), and HOBt (1.0 eq) in anhydrous CH2Cl2 at 0 °C, add triethylamine (1.6 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Approach for Dolastatin Analog Synthesis
This protocol outlines the general steps for the incorporation of Fmoc-Dolaproine (the Fmoc-protected version is often used in SPPS) onto a resin-bound peptide chain, followed by subsequent amino acid couplings. The principles are directly applicable to the use of this compound in Boc-based SPPS.
General SPPS Cycle:
-
Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin for protected fragment assembly) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Loading of the First Amino Acid: Attach the C-terminal amino acid (or a protected fragment) to the resin.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc with 20% piperidine in DMF, or Boc with TFA in DCM).
-
Washing: Thoroughly wash the resin with the SPPS solvent to remove the deprotection reagents and byproducts.
-
Coupling of N-protected Dolaproine:
-
Pre-activate the N-protected dolaproine (e.g., Fmoc-Dap-OH or Boc-Dap-OH) (2.5 eq) with a coupling reagent such as HATU (2.5 eq) in the presence of a base like N,N-diisopropylethylamine (DIEA) (5.0 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin to remove excess reagents and byproducts.
-
Repeat Deprotection and Coupling Cycles: Repeat steps 3-6 for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of TFA, triisopropylsilane, and water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Presentation
The following tables summarize typical yields for the synthesis of this compound and its subsequent coupling reactions, as reported in the literature. These values can serve as a benchmark for researchers planning their synthetic routes.
| Reaction | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| Synthesis of this compound | N-Boc-L-prolinal, (Z)-2-butenyltrifluoroborate | 1. Crotylation; 2. OsO4, NaIO4 | 60-70 | |
| Dipeptide Formation | Boc-Dap-OH, H-Phe-OMe·HCl | EDCI, HOBt, Et3N, CH2Cl2 | 85-95 | |
| Fragment Condensation | Boc-Val-Dil-OH, H-Dap-Doe·TFA | DEPC, Et3N, DMF | 70-80 |
**Table 1: Representative Yields in Dolastatin 10 Synthesis Involving N-B
In-Depth Technical Guide to N-Boc-dolaproine: Molecular Weight and Mass Spectrometry Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-Boc-dolaproine, with a specific focus on its molecular weight and mass spectrometry data. This information is critical for researchers involved in the synthesis and characterization of dolastatin 10 and its analogues, which are potent antimitotic agents with applications in oncology.
Core Molecular Data
This compound, a key synthetic intermediate in the production of dolastatin 10, possesses the chemical formula C₁₄H₂₅NO₅.[1][2] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the proline moiety. This protecting group is crucial for directing the stereochemistry during synthesis and is typically removed in the final stages of creating the active pharmaceutical ingredient.
Molecular Weight
The theoretical molecular weight of this compound has been consistently reported with minor variations across different sources. These values are essential for the accurate interpretation of mass spectrometry results and for stoichiometric calculations in synthetic protocols.
| Parameter | Value | Source(s) |
| Chemical Formula | C₁₄H₂₅NO₅ | [1][2] |
| Molecular Weight | 287.36 g/mol | [1] |
| 287.35 g/mol | ||
| 287.4 g/mol |
Mass Spectrometry Analysis
Mass spectrometry is a fundamental analytical technique for the characterization of this compound, confirming its identity and purity. Electrospray ionization (ESI) is a common soft ionization technique used for this molecule, which typically results in the observation of the protonated molecular ion [M+H]⁺.
Liquid Chromatography-Mass Spectrometry (LC-MS) Data
LC-MS analysis is instrumental in both identifying this compound and assessing its purity. In a typical analysis, the compound is separated from impurities via liquid chromatography and then introduced into the mass spectrometer.
| Ion | Observed m/z |
| [M+H]⁺ | 288.40 |
This data is based on available analytical data sheets for this compound.
Experimental Protocols
While specific, detailed experimental protocols for the mass spectrometry of this compound are not extensively published in readily available literature, a general procedure can be outlined based on standard practices for similar small molecules.
General Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
Objective: To confirm the molecular weight of this compound.
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source.
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate.
-
Ionization: A high voltage is applied to the ESI probe, causing the nebulization of the sample solution and the formation of charged droplets. As the solvent evaporates, the analyte molecules are ionized, primarily forming [M+H]⁺ ions.
-
Mass Analysis: The ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is then analyzed to identify the peak corresponding to the protonated molecule of this compound.
Synthesis and Characterization Workflow
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following diagram illustrates a generalized workflow for its synthesis and subsequent characterization, highlighting the role of mass spectrometry.
Caption: Generalized workflow for the synthesis and analytical characterization of this compound.
Signaling Pathways and Biological Context
This compound itself is not known to be involved in any specific signaling pathways as it is a synthetic precursor. Its biological relevance lies in its role as a crucial building block for dolastatin 10 and its analogues. Dolastatin 10 exerts its potent anticancer effects by inhibiting tubulin polymerization, which is essential for mitotic spindle formation during cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
The following diagram illustrates the logical relationship from the synthesis of this compound to the biological action of the final active compound, dolastatin 10.
Caption: Logical pathway from this compound to the anticancer activity of dolastatin 10.
References
N-Boc-Dolaproine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for N-Boc-dolaproine, a key building block in the synthesis of potent pharmaceutical compounds. The following sections detail the known hazards, recommended handling precautions, storage requirements, and emergency procedures. This guide is intended for use by trained professionals in a laboratory or drug development setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available Safety Data Sheets (SDS), the GHS classification for this compound is summarized below.
Table 1: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
-
(GHS07)
It is important to note that the toxicological properties of this compound have not been fully investigated. The information presented here is based on available data and should be used as a minimum standard for safe handling.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 120205-50-7 | |
| Molecular Formula | C14H25NO5 | |
| Molecular Weight | 287.35 g/mol | |
| Physical Form | Solid or Oil | |
| Storage Temperature | Refrigerator (2-8°C), stored under nitrogen |
Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH-approved respirator.
General Hygiene Practices
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.
The following diagram illustrates the logical workflow for ensuring safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, well-ventilated area. The recommended storage temperature is 2-8°C under a nitrogen atmosphere.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Stability: Stable under recommended storage conditions.
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE). Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
Synthesis Hazards
The synthesis of this compound involves hazardous reagents and reaction conditions. A common synthetic route proceeds from N-BOC-L-Prolinal. The synthesis of N-BOC-L-Prolinal itself can be achieved via Swern oxidation of N-Boc-L-prolinol.
Hazards of Key Reagents and Precursors
-
N-BOC-L-Prolinal: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Oxalyl chloride and Dimethyl sulfoxide (DMSO) (for Swern Oxidation): These reagents are toxic and corrosive. The reaction is typically carried out at very low temperatures (e.g., -78°C) to control its exothermic nature.
-
Triethylamine: Flammable liquid and vapor, and is corrosive.
-
Butyllithiums (e.g., s-BuLi): Often used in the deprotonation of N-Boc-pyrrolidine, a potential precursor. Butyllithiums are highly reactive, pyrophoric (ignite spontaneously in air), and react violently with water. They are also highly corrosive.
-
(-)-Sparteine: A chiral ligand used with butyllithium. It is toxic and should be handled with care.
The following diagram illustrates a potential workflow for a hazardous reaction step in the synthesis, such as deprotonation with s-BuLi.
Caption: Experimental workflow for a hazardous deprotonation step.
Experimental Protocols for Hazard Assessment
While specific toxicity studies for this compound are not publicly available, the following are summaries of standard OECD guidelines for assessing the types of hazards identified in its GHS classification.
Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
This method is used to estimate the LD50 of a substance.
-
A single animal is dosed at a level
Solubility of N-Boc-Dolaproine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Boc-dolaproine, a key synthetic intermediate for the potent antineoplastic agent Dolastatin 10. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, and formulation in drug development processes. This document summarizes available solubility data, details experimental protocols for solubility determination, and provides insights into the relevant biological pathways and synthetic workflows.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a range of common organic solvents is not extensively available in published literature. However, qualitative information and data for structurally analogous compounds can provide valuable guidance.
One commercially available source indicates that this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (348.00 mM); however, this may require ultrasonication to achieve, and the use of fresh, non-hygroscopic DMSO is recommended.
To offer a more comprehensive, albeit estimated, perspective, the following table presents quantitative solubility data for N-Boc-L-proline, a structurally similar Boc-protected amino acid. These values can serve as a useful proxy for estimating the solubility of this compound. The data was obtained using a static gravimetric method at a temperature of 298.15 K (25 °C).
Table 1: Solubility of N-Boc-L-proline in Various Organic Solvents at 298.15 K
| Organic Solvent | Solubility ( g/100g of solvent) |
| Methanol | 105.7 |
| Ethanol | 69.3 |
| n-Propanol | 47.9 |
| Isopropanol | 41.2 |
| n-Butanol | 33.1 |
| Dichloromethane | 13.5 |
| Acetone | 118.9 |
| Ethyl Acetate | 26.9 |
| Acetonitrile | 14.2 |
Note: This data is for N-Boc-L-proline and should be used as an estimation for the solubility of this compound. Actual solubility may vary.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound in specific solvent systems, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[1]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Sealed, temperature-controlled containers (e.g., glass vials or flasks)
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup (analytical balance, evaporation dish)
-
Volumetric glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed, sealed container. The presence of undissolved solid after the equilibration period is essential to ensure saturation.
-
Add a known volume or weight of the selected organic solvent to the container.
-
Seal the container tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the container in a temperature-controlled environment (e.g., an incubator shaker or a water bath on a stirrer).
-
Agitate the mixture at a constant temperature for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the container at a moderate speed.
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification of Solute:
-
HPLC Method (Recommended):
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Inject a known volume of the filtered, saturated solution into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Gravimetric Method:
-
Accurately weigh a clean, dry evaporation dish.
-
Carefully transfer a known volume or weight of the filtered, saturated solution to the evaporation dish.
-
Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of this compound.
-
Once the solvent is completely removed, re-weigh the evaporation dish containing the solid residue.
-
The difference in weight corresponds to the mass of this compound dissolved in the known volume or weight of the solvent.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and specify the temperature at which the measurement was performed.
-
Signaling Pathway of Dolastatin 10
This compound is a crucial component of Dolastatin 10, a potent antimitotic agent. The cytotoxic activity of Dolastatin 10 is primarily attributed to its interaction with tubulin, a key protein in the formation of microtubules.
Caption: Mechanism of Action of Dolastatin 10.
Experimental Workflow: Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. A generalized workflow based on patent literature is outlined below. This process often starts from N-Boc-L-prolinal and involves a Reformatsky-type reaction followed by methylation and hydrolysis.
Caption: Generalized Synthesis Workflow for this compound.
References
An In-depth Technical Guide to the Stability and Proper Storage of N-Boc-dolaproine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-Boc-dolaproine, a key building block in the synthesis of dolastatin 10 and its analogues. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.
Introduction to this compound
This compound, with the IUPAC name (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid, is a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in peptide synthesis, preventing unwanted side reactions at the nitrogen atom of the pyrrolidine ring. The integrity of this protecting group and the overall molecule is paramount for its successful use in multi-step syntheses.
Recommended Storage Conditions
Proper storage is essential to maintain the stability and purity of this compound. Based on information from various chemical suppliers, the following conditions are recommended.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C (Refrigerator or Freezer) | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | To prevent oxidation, especially if the compound is in an oil form or stored for extended periods. |
| Light | Protect from light | To prevent potential photolytic degradation. |
| Container | Tightly sealed, appropriate for the physical form (solid or oil) | To prevent contamination and exposure to moisture. |
For solutions of this compound, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent degradation. Repeated freeze-thaw cycles should be avoided by aliquoting the solution.
Potential Degradation Pathways
While specific stability studies on this compound are not extensively published, its degradation pathways can be inferred from the known chemistry of the N-Boc protecting group and the dolaproine core structure. The primary degradation pathway is the cleavage of the Boc group.
Table 2: Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Influencing Factors | Potential Degradation Products |
| Acid-Catalyzed Hydrolysis | Low pH (acidic conditions) | Dolaproine, tert-butanol, isobutylene, carbon dioxide |
| Thermal Degradation | High temperatures | Dolaproine, and other potential decomposition products |
| Oxidation | Presence of oxidizing agents | Oxidized derivatives of the dolaproine core |
| Photodegradation | Exposure to UV or visible light | Photolytic cleavage products |
The most common degradation route for N-Boc protected amines is acid-catalyzed hydrolysis. This reaction proceeds via protonation of the carbamate followed by the loss of the tert-butyl cation, which can then be trapped by a nucleophile or eliminate a proton to form isobutylene. Thermal deprotection is also a known pathway for Boc group removal, often requiring high temperatures.
Below is a diagram illustrating the acid-catalyzed degradation of the N-Boc group.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
A forced degradation study subjects the compound to stress conditions to accelerate its degradation.
Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
A suitable solvent for this compound (e.g., methanol, acetonitrile)
-
High-purity water
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with HCl solutions of varying concentrations at room temperature and elevated temperatures (e.g., 60°C).
-
Base Hydrolysis: Treat the stock solution with NaOH solutions of varying concentrations at room temperature and elevated temperatures.
-
Oxidation: Treat the stock solution with H₂O₂ solution at room temperature.
-
Thermal Stress: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in an oven.
-
Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
The following diagram illustrates the workflow for a typical stability study.
Methodological & Application
Application Notes and Protocols for N-Boc-dolaproine Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-dolaproine is a non-canonical, sterically hindered amino acid that is a key component of the potent antineoplastic agent dolastatin 10 and its analogues. The successful incorporation of this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) is crucial for the synthesis of these complex molecules. However, its sterically hindered nature presents significant challenges to achieving high coupling efficiency using standard SPPS protocols. This document provides detailed application notes and optimized protocols for the efficient coupling of this compound using the Boc/Bzl strategy, focusing on the selection of appropriate coupling reagents and reaction conditions to overcome steric hindrance.
Challenges in Coupling Sterically Hindered Amino Acids
The primary challenge in coupling this compound lies in the steric bulk around its secondary amine and α-carbon, which can significantly slow down the rate of peptide bond formation. This can lead to incomplete coupling, resulting in deletion sequences that are often difficult to separate from the target peptide, ultimately reducing the overall yield and purity of the final product. To address this, modifications to standard SPPS protocols are necessary, including the use of more potent activating reagents, optimized reaction times, and potentially double coupling strategies.
Recommended Coupling Reagents for this compound
While specific quantitative data for the coupling efficiency of this compound is not extensively available in the literature, data from studies on other sterically hindered and N-methylated amino acids can provide valuable guidance. Phosphonium and aminium/uronium salt-based coupling reagents are generally recommended over carbodiimides for such "difficult couplings" due to their higher reactivity.
Table 1: Comparison of Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | General Coupling Efficiency for Hindered Residues | Key Advantages | Important Considerations |
| HATU | Aminium Salt | Very High | Fast reaction kinetics, reduced racemization, and high solubility in common SPPS solvents. | Should not be used in large excess to avoid potential side reactions with the N-terminus. |
| PyBOP | Phosphonium Salt | High | Highly effective for many challenging couplings, including sterically hindered residues. | May be less efficient than HATU for the most demanding couplings. |
| HBTU | Aminium Salt | High | Efficient and widely used, with fast reaction times. | Can be less effective than HATU for particularly difficult sequences. |
| PyBrOP | Phosphonium Salt | Very High | More reactive than PyBOP, particularly useful for coupling N-methylated amino acids. | Higher cost compared to other reagents. |
Experimental Protocols
The following protocols are recommended as a starting point for the successful incorporation of this compound into a peptide sequence using manual Boc-SPPS. Optimization may be required based on the specific peptide sequence and the resin used.
Protocol 1: General Boc-SPPS Cycle
This protocol outlines the standard steps for one cycle of amino acid addition in Boc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for peptide amides) in dichloromethane (DCM) for at least 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (3x).
-
-
Neutralization:
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DMF (2 x 1 minute).
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling: Proceed with one of the recommended coupling protocols for this compound (see Protocol 2).
-
Washing: After coupling, wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: It is highly recommended to monitor the completion of the coupling reaction using a qualitative method like the Kaiser test or a quantitative method like HPLC analysis of a cleaved resin sample. If the coupling is incomplete, a second coupling (double coupling) should be performed.
Protocol 2: Recommended Coupling Protocol for this compound using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound. An in situ neutralization/coupling procedure is often beneficial for difficult sequences as it can minimize aggregation.
-
Reagent Preparation (in a separate vessel):
-
Dissolve this compound (3-4 equivalents relative to resin loading) in DMF.
-
Add HATU (3-4 equivalents) to the amino acid solution.
-
Add DIEA (6-8 equivalents).
-
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated this compound solution to the deprotected and washed resin.
-
Reaction Time: Agitate the reaction mixture for 1-4 hours at room temperature. For sterically demanding couplings, longer reaction times are often necessary.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Monitoring and Recoupling: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat steps 3-5 (double coupling).
Table 2: Quantitative Parameters for this compound Coupling (Recommended Starting Conditions)
| Parameter | Recommended Value | Notes |
| This compound | 3 - 4 equivalents | A higher excess is recommended to drive the reaction to completion. |
| Coupling Reagent (HATU) | 3 - 4 equivalents | |
| Base (DIEA) | 6 - 8 equivalents | |
| Solvent | DMF (anhydrous) | High-purity, anhydrous solvent is crucial for optimal results. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress; extend time if necessary. Double coupling may be required. |
| Temperature | Room Temperature |
Visualization
Application Notes and Protocols for the Synthesis of Auristatin Analogs Using N-Boc-dolaproine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of auristatin analogs, powerful cytotoxic agents, utilizing the key building block N-Boc-dolaproine. Auristatins, synthetic analogs of the marine natural product dolastatin 10, are crucial components in the development of Antibody-Drug Conjugates (ADCs). Their high potency as microtubule inhibitors makes them effective payloads for targeted cancer therapy. This document outlines the synthetic strategies, experimental procedures, and relevant data for the incorporation of this compound into the pentapeptide backbone of auristatins, with a focus on the widely used analog, Monomethyl Auristatin E (MMAE).
Application Notes
This compound is a protected, non-proteinogenic amino acid that forms a crucial part of the auristatin structure, specifically at the P4 position. The unique stereochemistry and structure of dolaproine contribute significantly to the biological activity of the final auristatin analog. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled peptide bond formation during the synthesis.
The synthesis of auristatin analogs is a multi-step process involving the sequential coupling of amino acid residues. Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis strategies can be employed. The choice of strategy often depends on the scale of the synthesis and the specific analog being targeted. The protocols provided below focus on a solution-phase approach, which is commonly used for the synthesis of complex peptides like auristatins.
The resulting auristatin analogs, such as MMAE, are highly potent cytotoxic agents. Due to their systemic toxicity, they are not typically used as standalone drugs. Instead, they are conjugated to monoclonal antibodies (mAbs) that target specific antigens on the surface of cancer cells. This ADC approach allows for the targeted delivery of the cytotoxic payload to the tumor site, thereby increasing efficacy and reducing off-target toxicity. The secondary amine at the N-terminus of MMAE provides a convenient handle for conjugation to a linker, which is then attached to the antibody.
Experimental Workflows and Signaling Pathways
The synthesis of auristatin analogs is a linear process involving sequential peptide couplings and deprotection steps. The general workflow for the synthesis of MMAE is depicted below.
Caption: General workflow for the solution-phase synthesis of MMAE.
The mechanism of action of auristatins involves the inhibition of tubulin polymerization, a critical process for cell division. By binding to tubulin, auristatins disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action of auristatin-based ADCs.
Experimental Protocols
The following protocols provide a general guideline for the synthesis of a dipeptide intermediate (Boc-Dap-Doe) and its subsequent deprotection, representing key steps in the overall synthesis of an auristatin analog.
Protocol 1: Synthesis of Boc-Dap-Doe Dipeptide
This protocol describes the coupling of this compound with the C-terminal amine, dolaphenine (Doe).
Materials:
-
This compound
-
Dolaphenine hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU, HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.5 eq) to the solution to neutralize the dolaphenine hydrochloride.
-
Add dolaphenine hydrochloride (1.0 eq) to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-Dap-Doe dipeptide.
Protocol 2: Boc Deprotection of Boc-Dap-Doe
This protocol describes the removal of the Boc protecting group from the dipeptide to prepare it for the next coupling step.
Materials:
-
Boc-Dap-Doe dipeptide
-
4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure using 4 M HCl in 1,4-dioxane:
-
Dissolve the Boc-Dap-Doe dipeptide in a minimal amount of 1,4-dioxane.
-
Add a solution of 4 M HCl in 1,4-dioxane (excess, e.g., 10 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting hydrochloride salt of H-Dap-Doe can be used in the next coupling step without further purification, or it can be precipitated with diethyl ether and collected by filtration.
Procedure using Trifluoroacetic acid (TFA):
-
Dissolve the Boc-Dap-Doe dipeptide in DCM.
-
Add TFA (e.g., 25-50% in DCM) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
The crude TFA salt of H-Dap-Doe can be co-evaporated with toluene to remove residual TFA and used directly in the next coupling step.
Data Presentation
The following tables summarize typical yields
Application of N-Boc-Dolaproine in Antibody-Drug Conjugate (ADC) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-dolaproine is a critical chiral building block in the synthesis of dolastatin 10 and its potent synthetic analogues, the auristatins. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, exhibits powerful cytotoxic activity by inhibiting tubulin polymerization, a key process in cell division. This high cytotoxicity, however, led to a narrow therapeutic window in clinical trials when used as a standalone chemotherapeutic agent. The advent of antibody-drug conjugates (ADCs) has revitalized interest in dolastatin 10 derivatives, transforming them into highly effective payloads. ADCs leverage the specificity of monoclonal antibodies (mAbs) to deliver these potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.
This compound serves as the protected form of dolaproine, the P4 residue in the dolastatin 10 peptide sequence. Its tert-butyloxycarbonyl (Boc) protecting group allows for controlled peptide synthesis, enabling the precise assembly of complex auristatin structures like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). These auristatins are among the most widely used payloads in clinically approved and investigational ADCs. This document provides detailed application notes and experimental protocols for the use of this compound in the research and development of ADCs.
Mechanism of Action of Dolaproine-Containing Payloads
The cytotoxic effect of dolaproine-containing payloads, such as auristatins, is primarily mediated through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.
Signaling Pathway of Auristatin-Based ADCs
Caption: Mechanism of action of an auristatin-based ADC.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This complex is then internalized, and the cytotoxic payload is released within the cell, where it can exert its anti-tubulin activity, leading to cell cycle arrest and apoptosis.
Quantitative Data of Dolaproine-Containing Payloads and ADCs
The potency of dolaproine-containing payloads and their corresponding ADCs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Compound/ADC | Payload | Cancer Cell Line | IC50 (nM) | Reference |
| Dolastatin 10 | Dolastatin 10 | L1210 Leukemia | 0.03 | |
| Dolastatin 10 | Dolastatin 10 | NCI-H69 Small Cell Lung Cancer | 0.059 | |
| Dolastatin 10 | Dolastatin 10 | DU-145 Prostate Cancer | 0.5 | |
| MMAE | MMAE | HCT-116 Colon Cancer | 1.6 | |
| MMAE | MMAE | PANC-1 Pancreatic Cancer | 0.8 | |
| Dolastatin 10 Analogue (azide at P2 & P4) | Modified Dolastatin 10 | - | 0.057 (GI50) | |
| Herceptin-PEG |
Application Note & Protocol: Stereoselective O-Methylation in the Synthesis of N-Boc-Dolaproine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Boc-dolaproine is a crucial and complex amino acid building block essential for the synthesis of Dolastatin 10, a potent antineoplastic agent originally isolated from the sea hare Dolabella auricularia. Dolastatin 10 and its synthetic analogues, known as auristatins, are highly effective microtubule assembly inhibitors used in antibody-drug conjugates (ADCs) for targeted cancer therapy. The precise stereochemistry and the presence of a methoxy group on the dolaproine (Dap) unit are critical for its potent biological activity.
This application note provides a detailed experimental protocol for the stereoselective O-methylation of a key hydroxyl intermediate during the synthesis of this compound. The methodology is based on procedures reported in the synthesis of dolastatin analogues, offering a reliable method for researchers in medicinal chemistry and drug development.
Overall Synthetic Workflow
The synthesis of this compound involves a multi-step sequence designed to control the stereochemistry at its three chiral centers. A key transformation is the methylation of a hydroxyl group formed after a stereoselective aldol reaction. The subsequent hydrolysis of the chiral auxiliary yields the final this compound carboxylic acid.
Caption: High-level workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the reactants, conditions, and yield for the O-methylation step as reported in the literature.
| Parameter | Value | Notes |
| Starting Material | Boc-Dap(4-OH)-phenyloxazolidinone | The syn-aldol product from the preceding step. |
| Methylating Agent | Trimethyloxonium tetrafluoroborate (Me₃OBF₄) | A powerful and efficient methylating agent. |
| Base | Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene) | A non-nucleophilic base to neutralize generated acid. |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous solvent is required. |
| Drying Agent | Molecular Sieves (4 Å) | Ensures anhydrous conditions. |
| Temperature | 5 °C to Room Temperature | Initial cooling followed by reaction at ambient temperature. |
| Reaction Time | 68 hours | The reaction is monitored by LC-MS for completion. |
| Purification Method | Flash Chromatography (Silica Gel) | Eluent: 2–25% Ethyl Acetate in Hexanes. |
| Reported Yield | 63% | Yield of the purified methylated product. |
Experimental Protocol: O-Methylation
This protocol details the procedure for the methylation of the hydroxyl group in the this compound precursor.
Materials and Reagents:
-
Boc-Dap(4-OH)-phenyloxazolidinone (hydroxyl intermediate)
-
Trimethyloxonium tetrafluoroborate (Me₃OBF₄)
-
Proton Sponge™
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular Sieves, 4 Å
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Silica Gel (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
Equipment:
-
Magnetic stir plate
-
Ice bath
-
Rotary evaporator
-
Flash chromatography system
-
LC-MS for reaction monitoring
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the hydroxyl intermediate (1.0 equiv), Proton Sponge™ (approx. 7.2 equiv), and activated 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to the flask.
-
Cooling: Cool the stirred suspension to 5 °C using an ice bath.
-
Addition of Methylating Agent: Slowly add trimethyloxonium tetrafluoroborate (Me₃OBF₄, approx. 7.0 equiv) to the cooled mixture.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 68 hours.
-
Monitoring: Periodically check the reaction's progress by taking a small aliquot and analyzing it via LC-MS until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the molecular sieves and any solid byproducts. Concentrate the filtrate in vacuo using a rotary evaporator.
-
**Pur
N-Boc-Dolaproine: A Key Building Block in Medicinal Chemistry for Potent Anticancer Agents
Introduction
N-Boc-dolaproine, a protected form of the non-proteinogenic amino acid dolaproine, serves as a critical chiral building block in the synthesis of dolastatin 10 and its structurally related analogues, the auristatins. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, exhibits exceptionally potent cytotoxic activity against a wide range of cancer cell lines. Its mechanism of action involves the inhibition of tubulin polymerization, a crucial process for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Due to its high potency, this compound and its derivatives are of significant interest in medicinal chemistry and drug discovery, particularly in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. These application notes provide an overview of the use of this compound, including quantitative biological data of its derivatives, detailed experimental protocols for synthesis and biological evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Applications in Drug Discovery
The primary application of this compound lies in its incorporation into synthetic peptides that mimic the potent cytotoxic effects of dolastatin 10. These synthetic analogues, often referred to as auristatins, have been extensively explored as payloads for ADCs. The Boc (tert-butyloxycarbonyl) protecting group on the dolaproine nitrogen is essential during peptide synthesis to prevent unwanted side reactions.
Key advantages of using this compound in the synthesis of anticancer agents include:
-
High Potency: Dolastatin 10 analogues containing dolaproine exhibit cytotoxic activity in the sub-nanomolar to low nanomolar range against various cancer cell lines.
-
Well-Defined Mechanism of Action: The inhibition of tubulin polymerization is a clinically validated target for cancer chemotherapy.
-
Tunable Properties: Modifications to the dolaproine-containing peptide backbone allow for the fine-tuning of properties such as potency, solubility, and linker attachment for ADC development.
Quantitative Biological Data
The following tables summarize the in vitro cytotoxic activity of various dolastatin 10 analogues synthesized using this compound. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.
Table 1: Cytotoxic Activity of Dolastatinol (a Dolastatin 10 Analog)
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.54 |
| BT474 | HER2-Positive Breast Cancer | 0.95 |
| SKBR3 | HER2-Positive Breast Cancer | 2.3 |
Table 2: Cytotoxic Activity of Dolastatin 10 and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Dolastatin 10 | L1210 | Leukemia | 0.03 |
| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 |
| Dolastatin 10 | DU-145 | Prostate Cancer | 0.5 |
Table 3: Growth Inhibition (GI50) of Dolastatin 10 Analogues with Modifications on the Dolaproine (P4) and Valine (P2) Subunits
| Compound | P1 Subunit | P2 Subunit Modification | P4 Subunit Modification | GI50 (nM) in MOLM13 Cells |
| 13a | MeVal | 3-N3 | - | 0.224 |
| 13b | MeVal | 3-N3 | - | 0.279 |
| 13c | Dov | 3-N3 | 4-N3 | 0.057 |
Experimental Protocols
Synthesis of this compound Derivatives (General Solid-Phase Peptide Synthesis Approach)
This protocol outlines a general method for the synthesis of dolastatin 10 analogues on a solid support, a common technique in peptide chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Val-OH, Fmoc-Dolaisoleucine, etc.)
-
This compound
-
Rink Amide resin or other suitable solid support
-
Coupling reagents (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
-
Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a fritted syringe reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 2 minutes, drain, and repeat for 18 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Dolaisoleucine) and the coupling reagent in DMF.
-
Add the base (DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including this compound.
-
N-terminal Modification (if applicable): After the final amino acid coupling, the N-terminal Fmoc group is removed, and any desired modification can be performed.
-
Cleavage from Resin: Treat the resin-bound peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound-containing compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HeLa)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (typically ranging from picomolar to micromolar concentrations) for 48-96 hours. Include a vehicle control (DMSO).
-
Addition of MTT/XTT:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For XTT: Add the XTT reagent to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Inhibition Assay
This cell-free assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer
-
GTP solution
-
Test compound
-
Microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Reaction Setup: In a 96-well plate, mix the tubulin polymerization buffer, tubulin protein, and the test compound at various concentrations.
-
Initiation of Polymerization: Add GTP to
Troubleshooting & Optimization
Navigating N-Boc Deprotection of Dolaproine: A Technical Support Guide
For researchers and drug development professionals working with the complex peptide component dolaproine, the N-Boc deprotection step is a critical juncture where side reactions can compromise yield and purity. This technical support center provides troubleshooting guidance and frequently asked questions to help navigate this sensitive process and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-Boc deprotection of dolaproine?
A1: The primary side reactions of concern during the acid-catalyzed N-Boc deprotection of dolaproine fall into three main categories:
-
tert-Butylation: The tert-butyl cation generated from the cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on the dolaproine molecule or other residues in a peptide chain.
-
Diketopiperazine (DKP) Formation: As a proline derivative, dolaproine is susceptible to intramolecular cyclization, especially at the dipeptide stage, to form a stable six-membered diketopiperazine ring. This leads to cleavage of the peptide chain.
-
Racemization: The acidic conditions required for Boc deprotection can, in some cases, lead to epimerization at the chiral centers of dolaproine, particularly the α-carbon.
-
Ether Cleavage: The β-methoxy group in dolaproine could potentially be susceptible to cleavage under strong acidic conditions, although this is generally less common with simple methyl ethers compared to, for instance, tert-butyl ethers.
Q2: How can I minimize the formation of tert-butyl adducts?
A2: The most effective strategy to prevent tert-butylation is the use of "scavengers" in the deprotection cocktail. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the dolaproine molecule.
Q3: What conditions favor diketopiperazine formation and how can it be avoided?
A3: Diketopiperazine formation is most prevalent when dolaproine is the N-terminal or second residue in a peptide sequence. The free N-terminal amine can readily attack the adjacent amide bond. To mitigate this, consider the following:
-
Coupling as a Dipeptide: If possible, couple the subsequent amino acid as a dipeptide to bypass the vulnerable dipeptide stage.
-
In situ Protonation: After deprotection, ensure the newly formed amine is protonated by the acid, which reduces its nucleophilicity and discourages intramolecular attack.
-
Careful Neutralization: If a neutralization step is required after deprotection, perform it at low temperatures and immediately proceed to the next coupling step.
Q4: Is the methoxy group on dolaproine stable to standard N-Boc deprotection conditions?
A4: Methyl ethers are generally stable to the acidic conditions typically used for Boc deprotection (e.g., TFA in DCM). However, prolonged exposure to very strong acids or elevated temperatures could potentially lead to cleavage. It is advisable to use the mildest effective conditions and monitor for any byproducts corresponding to the loss of a methyl group. Studies on amino acid prodrugs with methoxy linkers have shown some instability, suggesting that monitoring is prudent.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-Boc deprotection of dolaproine, identifiable through analytical techniques like HPLC and Mass Spectrometry.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Presence of starting material in HPLC/MS) | 1. Insufficient acid strength or concentration. 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM). 2. Extend the reaction time, monitoring progress by TLC or LC-MS. 3. Allow the reaction to warm to room temperature after an initial period at 0°C. |
| Presence of Side Product with +56 Da (MS identification) | Alkylation of the deprotected amine or other nucleophilic sites by the tert-butyl cation. | 1. Add a scavenger to the deprotection cocktail. Triisopropylsilane (TIS) is a common and effective choice. 2. Use a higher concentration of the scavenger. |
| Presence of a Cyclic Dipeptide (MS identification of a smaller fragment) | Formation of a diketopiperazine. | 1. If dolaproine is at the N-terminus of a dipeptide, consider synthesizing the next amino acid coupling as a dipeptide. 2. Ensure acidic conditions are maintained after deprotection to keep the N-terminal amine protonated. 3. If neutralization is necessary, perform it at low temperature and proceed immediately to the next step. |
| Presence of a Diastereomer (Chiral HPLC analysis) | Racemization at one of the chiral centers. | 1. Use milder deprotection conditions ( |
N-Boc-dolaproine side reaction with TFA and scavengers to use
Technical Support Center: N-Boc-dolaproine Deprotection
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the trifluoroacetic acid (TFA)-mediated deprotection of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the TFA-mediated deprotection of this compound?
The principal cause of side product formation is the generation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate when the Boc (tert-butyloxycarbonyl) group is cleaved by a strong acid like TFA. This carbocation is a potent electrophile and can alkylate any available nucleophiles in the reaction mixture, leading to undesired modifications of the target molecule. The mechanism involves the protonation of the Boc group, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.
Q2: Which functional groups are most susceptible to modification by the tert-butyl cation?
While this compound itself does not contain the most susceptible side chains, it is often a component of larger peptides. In such cases, amino acid residues with nucleophilic side chains are particularly prone to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and can be readily tert-butylated.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.
-
Cysteine (Cys): The free thiol group is a target for alkylation.
-
Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.
Q3: What are scavengers and how do they prevent the formation of side products?
Scavengers are reagents added to the deprotection reaction mixture to trap, or "scavenge," the reactive tert-butyl cation. They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, effectively preventing it from reacting with the desired product. By quenching the tert-butyl cation, scavengers ensure a cleaner reaction and a higher yield of the intended deprotected molecule.
Troubleshooting Guide
Issue: Observation of unexpected peaks in HPLC/LC-MS analysis after deprotection.
-
Possible Cause: The unexpected peaks likely correspond to side products formed by the alkylation of your molecule or other susceptible residues in your peptide by the tert-butyl cation. Even the resin linker can sometimes contribute to alkylation side reactions during TFA cleavage. Another possibility, especially if hydroxyl groups are present, is the formation of trifluoroacetyl esters.
-
Solution: Incorporate a scavenger or a scavenger cocktail into the TFA deprotection reagent. The choice of scavenger depends on the specific residues present in your compound and the nature of the side products. A common and effective general-purpose cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.
.
optimizing reaction time and temperature for N-Boc-dolaproine coupling
Welcome to the technical support center for N-Boc-dolaproine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions, particularly time and temperature, for successful coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for an this compound coupling reaction?
A1: A typical starting point for this compound coupling involves dissolving this compound and the amine component in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling reagent and a base are then added. The reaction is often initiated at 0°C and then allowed to warm to room temperature.
Q2: How can I monitor the progress of my this compound coupling reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting materials (this compound and the amine) and the appearance of the product spot/peak will indicate the reaction's progression. For solid-phase peptide synthesis, qualitative tests like the Kaiser test can be used to check for the presence of unreacted primary amines. However, for a secondary amine like the one in the pyrrolidine ring of dolaproine after deprotection, the isatin or chloranil tests are more appropriate.
Q3: What are some common side reactions to be aware of during this compound coupling?
A3: Common side reactions in peptide coupling include racemization of the amino acid, which can be minimized by using appropriate coupling reagents and additives like HOBt or HOAt. Another potential issue is the formation of byproducts from the coupling reagent itself. For instance, using DCC can lead to the formation of N-acylurea byproducts.
Q4: How does temperature affect the coupling reaction?
A4: Temperature plays a critical role in the reaction rate and the potential for side reactions. Higher temperatures can accelerate the coupling reaction but may also increase the risk of racemization and other side reactions. It is common to start the reaction at a lower temperature (e.g., 0°C) and then gradually warm it to room temperature to balance reaction speed and product purity. Some reactions may benefit from gentle heating, but this should be optimized carefully.
Q5: How long should a typical coupling reaction be run?
A5: The reaction time can vary significantly depending on the substrates, coupling reagent, and temperature. A typical reaction can run from a few hours to overnight. It is crucial to monitor the reaction by TLC or HPLC to determine the optimal reaction time and to avoid potential degradation of the product with prolonged reaction times.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive coupling reagent. | Use a fresh batch of the coupling reagent. Ensure it has been stored under appropriate conditions (cool and dry). |
| Steric hindrance of the coupling partners. | Switch to a more potent coupling reagent such as HATU or HCTU. Consider increasing the reaction temperature in small increments (e.g., to 40°C) while carefully monitoring for side products. | |
| Poor solubility of reactants. | Try a different solvent or a solvent mixture (e.g., DCM/DMF). | |
| Multiple Products Observed (Low Purity) | Racemization. | Add a racemization suppressant like HOBt or HOAt. Lower the reaction temperature. Use a coupling reagent known for low racemization. |
| Side reactions with the coupling reagent. | If using a carbodiimide like DCC, ensure an additive like HOBt is used to minimize N-acylurea formation. Consider switching to a phosphonium or uronium-based coupling reagent. | |
| Degradation of starting material or product. | Reduce the reaction time based on monitoring. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. |
Technical Support Center: Troubleshooting N-Boc Deprotection in Peptide Synthesis
Welcome to the technical support center for troubleshooting N-Boc deprotection in solid-phase peptide synthesis (SPPS). This guide provides in-depth answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals identify and resolve common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete N-Boc deprotection?
Incomplete N-Boc deprotection can stem from several factors:
-
Insufficient Reaction Time or Acid Strength: The standard deprotection time may not be sufficient for complete removal of the Boc group, particularly in long or complex peptides. The concentration of trifluoroacetic acid (TFA) may also be inadequate.
-
Peptide Aggregation: Difficult sequences, especially those prone to forming β-sheet structures, can hinder reagent diffusion and access to the N-terminus.
-
Steric Hindrance: Amino acids adjacent to the Boc-protected residue can sterically block the access of the deprotecting agent. Certain residues, like N(pi)-benzyloxymethylhistidine [His(pi-Bom)], are known to be more resistant to cleavage under standard conditions.
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reagents to the peptide chain, leading to incomplete deprotection.
-
Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can decrease its effective acidity, slowing down the deprotection reaction.
Q2: How can I confirm that Boc deprotection is incomplete?
Several analytical techniques can be used to confirm incomplete deprotection:
-
High-Performance Liquid Chromatography (HPLC): A comparative analysis of the crude peptide will show a peak with a longer retention time corresponding to the more hydrophobic Boc-protected peptide.
-
Mass Spectrometry (MS): The mass spectrum of the crude peptide will show a mass increase corresponding to the mass of the Boc group (100.12 g/mol ) on the desired peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides or solution-phase synthesis, 1H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group, which is a singlet around 1.4 ppm.
-
Kaiser Test (Ninhydrin Test): A negative or weak positive result (e.g., yellow or faint purple) after the deprotection step indicates the presence of a protected N-terminus. A strong positive result (deep blue/purple) signifies a free primary amine.
Q3: What are scavengers, and why are they important during Boc deprotection?
During Boc deprotection with strong acids like TFA, a reactive tert-butyl cation is generated. This cation can alkylate electron-rich amino acid side chains, particularly tryptophan, methionine, and cysteine, leading to undesired side products. Scavengers are nucleophilic compounds added to the deprotection solution to "trap" these reactive cations and prevent side reactions.
Troubleshooting Guide
Problem: My HPLC and Mass Spec data indicate incomplete Boc deprotection. What should I do?
Follow this step-by-step troubleshooting guide to address incomplete Boc deprotection:
Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.
Data Presentation
Table 1: Standard and Optimized Boc Deprotection Conditions
| Parameter | Standard Conditions | Optimized/Difficult Sequences |
| Deprotection Reagent |
Technical Support Center: Scaling Up N-Boc-Dolaproine Synthesis
Welcome to the technical support center for the synthesis of N-Boc-dolaproine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this critical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and manufacturing campaigns.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis, with a focus on the zinc-mediated Reformatsky reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | - Inactive zinc powder (oxide layer).- Impurities in solvents or reagents (e.g., water).- Low reaction temperature. | - Activate zinc powder prior to use with reagents like trimethylchlorosilane or by washing with acid.- Ensure all solvents and reagents are anhydrous.- Optimize the reaction temperature; the Reformatsky reaction is often initiated at a slightly elevated temperature. |
| Poor Diastereoselectivity | - Incorrect reaction temperature.- Choice of solvent.- Rate of addition of reagents. | - Carefully control the reaction temperature, as it can significantly influence stereoselectivity.- Screen different solvents; ethereal solvents like THF or 2-MeTHF are commonly used.- Control the addition rate of the α-halo ester to the reaction mixture. |
| Formation of Side Products | - Self-condensation of the α-halo ester.- Reduction of the aldehyde starting material.- Formation of unidentified impurities. | - Maintain a low concentration of the organozinc reagent by slow addition of the α-halo ester.- Ensure the aldehyde is of high purity.- Use HPLC to identify and quantify major impurities to guide optimization efforts. |
| Difficult Product Isolation/Purification | - Oily nature of this compound.- Presence of hard-to-remove byproducts (e.g., from starting materials).- Emulsion formation during aqueous workup. | - Convert the final product to a crystalline salt, such as the dicyclohexylamine (DCHA) salt, for easier isolation and purification by filtration.[1]- Optimize the reaction to minimize byproduct formation.- Use brine washes to break emulsions during extraction. |
| Inconsistent Yields at Larger Scale | - Poor heat transfer in larger reactors.- Inefficient mixing of the heterogeneous zinc suspension.- Exothermic reaction runaway. | - Ensure adequate reactor heating and cooling capacity.- Use appropriate agitation to maintain a good suspension of the zinc powder.- Implement controlled addition of reagents to manage the reaction exotherm. |
Frequently Asked Questions (FAQs)
Q1: My this compound product is an oil and difficult to handle. How can I obtain a solid product?
A1: A common strategy is to convert the oily this compound into a crystalline salt. The dicyclohexylamine (DCHA) salt is often used for this purpose.[1] This is achieved by dissolving the crude oily product in a suitable solvent and adding dicyclohexylamine to induce crystallization. The resulting solid can then be easily collected by filtration.
Q2: I am having trouble removing a persistent impurity from my final product by column chromatography at scale. What are my options?
A2: Large-scale column chromatography can be challenging and costly. A more scalable approach is to develop a crystallization protocol for the final product or a suitable salt.[1] This can be a highly effective method for rejecting impurities. You may need to screen different solvent systems and crystallization conditions (e.g., temperature, cooling rate) to achieve the desired purity.
Q3: The Reformatsky reaction is not initiating. What should I check first?
A3: The most common reason for a sluggish or non-starting Reformatsky reaction is the zinc quality. Zinc powder can develop an inactive oxide layer on its surface. Activating the zinc just before use is crucial. This can be done by treating the zinc with an activating agent like trimethylchlorosilane in the reaction solvent.[1] Also, ensure that your reaction setup is scrupulously dry, as water will quench the organozinc reagent.
Q4: I am observing significant amounts of a byproduct that I suspect is from the self-condensation of my α-bromo ester. How can I minimize this?
A4: The self-condensation of the α-bromo ester is a known side reaction. To minimize this, the organozinc reagent should be formed in the presence of the aldehyde. A good strategy is to slowly add the α-bromo ester to a suspension of the activated zinc and the aldehyde starting material. This keeps the concentration of the organozinc reagent low and favors the desired reaction with the aldehyde.
Experimental Protocols
Key Experiment: Zinc-Mediated Reformatsky Reaction for this compound Intermediate
This protocol is adapted from the patent literature and is intended for laboratory-scale synthesis, with considerations for scale-up.[1]
Materials:
-
N-Boc-L-prolinaldehyde
-
An α-bromopropionyl auxiliary (e.g., (S)-4-benzyl-3-((R)-2-bromopropanoyl)oxazolidin-2-one)
-
Zinc powder
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
Procedure:
-
Zinc Activation: To a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), add zinc powder (3.0 equivalents) and anhydrous THF. Stir the suspension and add trimethylchlorosilane (0.5 equivalents) dropwise. Heat the mixture to 50-60 °C and stir for 2-3 hours to activate the zinc.
-
Reaction Setup: Cool the zinc suspension to 30-35 °C. In a separate flask, dissolve N-Boc-L-prolinaldehyde (1.0 equivalent) in anhydrous THF.
-
Addition of Aldehyde: Add the N-Boc-L-prolinaldehyde solution to the activated zinc suspension and stir for 25 minutes.
-
Addition of Bromo Ester: In another flask, dissolve the α-bromopropionyl auxiliary (0.8 equivalents) in anhydrous THF. Slowly add approximately 20% of this solution to the reaction mixture. Stir for 30-60 minutes. Then, add the remaining α-bromopropionyl auxiliary solution dropwise over a period of time, maintaining the reaction temperature at 30 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of the α-bromopropionyl auxiliary is greater than 95%. This typically takes around 4 hours.
-
Workup: Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash twice with brine.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography. For larger scales, consider crystallization of a downstream intermediate or the final product.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of the Reformatsky reaction intermediate, as described in the patent literature.[1]
| Solvent | Zinc Equivalents | Yield (%) |
| Tetrahydrofuran | 1.0 | 51.2 |
| 2-Methyltetrahydrofuran | 3.0 | 80.9 |
| Dioxane | 3.0 | 42.1 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the zinc-mediated Reformatsky reaction.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
Validation & Comparative
Validating the Molecular Architecture of N-Boc-dolaproine: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is a critical step. N-Boc-dolaproine, a key amino acid component derived from the potent antineoplastic agent Dolastatin 10, is no exception. Its complex stereochemistry and multiple functional groups necessitate advanced analytical techniques for unambiguous structural validation. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as a powerful and indispensable tool in this process, offering a detailed look into the connectivity and spatial arrangement of atoms within a molecule.
This guide provides an objective comparison of key 2D NMR techniques for the structural validation of this compound, supported by expected experimental data and detailed methodologies. By spreading complex spectral information across two frequency dimensions, 2D NMR experiments overcome the limitations of one-dimensional (1D) NMR, resolving overlapping signals and revealing intricate correlations between nuclei. This allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the determination of through-bond connectivities, which are essential for confirming the synthesized structure.
At a Glance: Comparison of Key 2D NMR Techniques for this compound Structure Validation
The validation of the this compound structure is systematically achieved by combining information from several 2D NMR experiments. The primary techniques employed are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each provides a unique and complementary piece of the structural puzzle.
| 2D NMR Technique | Information Provided | Application to this compound Structure |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). | Identifies proton-proton spin systems within the pyrrolidine ring and the propanoic acid chain. For example, it would show correlations between the protons on adjacent carbons in the pyrrolidine ring. |
| HSQC (Heteronuclear Single Quantum Coherence) | Reveals one-bond correlations between protons and their directly attached carbons (¹JCH). | Unambiguously assigns each proton signal to its corresponding carbon signal, confirming the C-H framework of the molecule. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Displays correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). | Connects the individual spin systems identified by COSY. Crucially, it would show correlations from the Boc group protons to the carbonyl carbon, and from the methoxy protons to the C3 carbon, confirming the placement of these key functional groups. |
Deciphering the Structure: Expected 2D NMR Correlations for this compound
The following table summarizes the expected key correlations from COSY, HSQC, and HMBC experiments that would collectively validate the structure of this compound. The numbering scheme for the atoms is provided in the accompanying structure diagram.
This compound Structure with Atom Numbering:
Cross-Validation of N-Boc-Dolaproine Characterization with Literature Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Boc-dolaproine is a crucial chiral building block in the synthesis of dolastatin 10 and its potent anticancer analogues. Accurate characterization of this intermediate is paramount to ensure the stereochemical integrity and purity of the final active pharmaceutical ingredient. This guide provides a direct comparison of the analytical data for this compound against established literature values, supported by detailed experimental protocols.
Comparison of Characterization Data
The following table summarizes the key analytical data for this compound, comparing hypothetical experimental results with data reported in the scientific literature.
| Parameter | Literature Data¹ | Experimental Data (Hypothetical) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.15-4.05 (m, 1H), 3.85-3.75 (m, 1H), 3.40-3.20 (m, 2H), 3.31 (s, 3H), 2.70-2.50 (m, 1H), 2.00-1.70 (m, 4H), 1.45 (s, 9H), 1.15 (d, J=7.2 Hz, 3H) | δ (ppm): 4.11 (m, 1H), 3.80 (m, 1H), 3.35-3.25 (m, 2H), 3.32 (s, 3H), 2.61 (m, 1H), 1.95-1.75 (m, 4H), 1.46 (s, 9H), 1.16 (d, J=7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 178.9, 154.6, 80.0, 79.4, 60.2, 57.0, 46.9, 44.1, 28.5, 24.9, 23.5, 15.2 | δ (ppm): 178.8, 154.6, 80.1, 79.5, 60.3, 57.1, 46.9, 44.2, 28.5, 25.0, 23.6, 15.3 |
| Mass Spectrometry (ESI+) | m/z: 288.1811 [M+H]⁺, 310.1630 [M+Na]⁺ | m/z: 288.1815 [M+H]⁺, 310.1634 [M+Na]⁺ |
| Specific Optical Rotation | [α]²⁵_D_ = -68.0 (c 1.0, CHCl₃) | [α]²⁵_D_ = -67.5 (c 1.0, CHCl₃) |
¹Literature data extracted from: Almeida, W. P., et al. (2003). An easy and stereoselective synthesis of this compound via the Baylis–Hillman reaction. Tetrahedron Letters, 44(5), 937-940.
Experimental Protocols
Detailed methodologies for the key characterization experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 10-15 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound was prepared in methanol (approximately 1 mg/mL).
-
Instrumentation: High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode.
-
Data Analysis: The mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ were determined.
Optical Rotation
-
Sample Preparation: this compound (100 mg) was accurately weighed and dissolved in chloroform to a final volume of 10.0 mL to achieve a concentration (c) of 1.0 g/100 mL.
-
Instrumentation: The optical rotation was measured using a polarimeter with a sodium lamp (D-line, 589 nm) at 25°C.
-
Data Analysis: The specific rotation [α]²⁵_D_ was calculated using the observed rotation, the concentration, and the path length of the polarimeter cell.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the characterization of this compound and its role as a key intermediate in the synthesis of dolastatin 10.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Simplified signaling pathway for the synthesis of Dolastatin 10.
Assessing the Impact of N-Boc-dolaproine on Peptide Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of proline analogs into peptides is a powerful strategy for modulating their conformation, and in turn, their biological activity, stability, and pharmacokinetic properties. Among the diverse array of available proline surrogates, N-Boc-dolaproine, a key component of the potent antineoplastic agent dolastatin 10 and its synthetic derivatives (auristatins), presents a unique structural motif. This guide provides an objective comparison of the conformational impact of this compound with other proline analogs, supported by experimental data and detailed methodologies.
Proline and its Analogs: A Conformational Tug-of-War
Proline's distinct cyclic structure imposes significant constraints on the peptide backbone, influencing two critical conformational equilibria: the cis-trans isomerization of the preceding peptide bond and the puckering of the pyrrolidine ring (endo vs. exo). These conformational preferences directly impact the local and global structure of peptides.[1] The introduction of substituents onto the proline ring allows for the fine-tuning of these equilibria through steric and stereoelectronic effects.
This compound in the Context of Auristatins
This compound is an integral component of the highly potent cytotoxic auristatins, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[2][3] These compounds are utilized as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[4] Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][5]
High-resolution crystal structures of tubulin in complex with MMAE and MMAF have revealed that the dolaproine residue plays a crucial role in the binding and activity of these molecules.[3] Notably, in the tubulin-bound state, the peptide bond between the valine and dolaisoleucine residues, which is adjacent to the dolaproine moiety, is in a trans-configuration.[3] The specific stereochemistry and substituents of dolaproine contribute to the overall conformation that allows for high-affinity binding to the vinca domain of tubulin.[3]
Comparison of Proline Analogs on Peptide Conformation
While direct comparative studies of this compound in simple peptide models are limited in publicly available literature, we can infer its conformational influence by comparing it with other well-studied proline analogs. The following tables summarize the impact of different proline substitutions on key conformational parameters.
| Proline Analog Class | Substituent Position | Key Structural Feature | Impact on Ring Pucker | Impact on cis/trans Ratio (Xaa-Pro Bond) | Reference(s) |
| 4-Substituted Prolines | C4 | Electron-withdrawing or bulky groups | 4R-substituents favor exo pucker; 4S-substituents favor endo pucker.[1][6] | 4R-fluoro substitution increases the trans population.[7] | [1][6][7] |
| α-Substituted Prolines | Cα | Alkyl or other groups at the α-carbon | Favors exo pucker. | Strongly favors the trans conformation due to steric hindrance.[8] | [8] |
| Locked Proline Analogs | N/A | Bicyclic or other rigid structures | Conformationally locked. | Can be designed to be either cis or trans locked.[9] | [9] |
| This compound | C2, C3, C4 (inferred) | Methoxy and methyl substituents | Induces a specific pucker that contributes to the bioactive conformation of auristatins. | Contributes to the overall trans-conformation observed in the tubulin-bound state of auristatins.[3] | [3] |
Table 1: Comparison of the Conformational Impact of Different Proline Analog Classes.
| Proline Analog | Model Peptide | trans/cis Ratio | Experimental Method | Reference |
| N-Acetyl-L-proline | N-Acetyl-L-proline in D2O | ~1:1 | 1H and 13C NMR | [9] |
| N-Acetyl-5-oxo-L-proline | N-Acetyl-5-oxo-L-proline in D2O | >98% s-trans | 1H and 13C NMR | [9] |
| (4R)-Fluoroproline | Ac-Ala-(4R)-Flp-Ala-NH2 | Higher trans population vs. Pro | NMR Spectroscopy | [7] |
| (4S)-Fluoroproline | Ac-Ala-(4S)-Flp-Ala-NH2 | Higher cis population vs. Pro | NMR Spectroscopy | [7] |
Table 2: Quantitative Data on cis/trans Isomer Ratios for Selected Proline Analogs.
Experimental Protocols
Accurate assessment of peptide conformation relies on a combination of high-resolution spectroscopic and structural techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for studying the three-dimensional structure and dynamics of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 0.5-5 mM. For observation of amide protons, a mixture of 90% H₂O/10% D₂O is commonly used. The pH should be adjusted to a range where amide proton exchange is minimized (typically pH 3-5).[10][11]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall sample purity and folding. The dispersion of amide and α-proton signals can provide initial indications of a well-defined structure.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons (typically < 5 Å), which is crucial for determining the three-dimensional structure. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons.[12]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.[13]
-
-
Data Analysis:
-
Resonance Assignment: Sequentially assign all proton and carbon resonances to their respective amino acid residues.
-
Structural Restraints: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants (e.g., ³J(HN, Hα)).
-
Structure Calculation: Use molecular dynamics and simulated annealing protocols with software like CYANA or CNS to calculate an ensemble of structures that satisfy the experimental restraints.[12]
-
cis/trans Isomer Ratio Determination: The presence of two distinct sets of resonances for residues preceding a proline indicates the presence of both cis and trans isomers. The ratio of these isomers can be determined by integrating the corresponding peaks.[14]
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
CD spectroscopy is a rapid and sensitive technique for determining the secondary structure content (α-helix, β-sheet, random coil) of peptides in solution.
Protocol:
-
Sample Preparation: Prepare peptide solutions in a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate).[15] The peptide concentration should be in the range of 20-100 µM.[16]
-
Instrument Setup: Use a calibrated CD spectrometer and a quartz cuvette with a path length of 0.1 cm.[17]
-
Data Acquisition: Record CD spectra from approximately 260 nm to 190 nm at a controlled temperature (e.g., 25 °C).[16] A baseline spectrum of the buffer alone should also be recorded and subtracted from the peptide spectrum.
-
Data Conversion and Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the resulting spectrum to estimate the secondary structure content. Characteristic CD spectra include a positive band around 195 nm and two negative bands at 208 and 222 nm for α-helices, and a single negative band around 218 nm for β-sheets.
-
Deconvolution algorithms, such as those available on the DICHROWEB server, can be used for a more quantitative estimation of secondary structure fractions.[15]
-
X-ray Crystallography for High-Resolution Structure Determination
X-ray crystallography provides an atomic-resolution three-dimensional structure of a peptide in its crystalline state.
Protocol:
-
Crystallization:
-
Crystal Harvesting and Cryo-protection:
-
Carefully mount a suitable single crystal in a nylon loop.
-
Soak the crystal in a cryoprotectant solution (e.g., glycerol, ethylene glycol) to prevent ice formation during data collection at cryogenic temperatures.
-
-
X-ray Diffraction Data Collection:
-
Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect a complete set of diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the phase problem using methods like molecular replacement or anomalous dispersion.
-
Build an atomic model into the resulting electron density map.
-
Refine the model against the experimental data to obtain the final high-resolution structure.[20]
-
Signaling Pathway and Experimental Workflow Visualization
The primary mechanism of action for auristatins, which contain the dolaproine moiety, is the disruption of microtubule dynamics. The following diagram illustrates the tubulin polymerization pathway and the inhibitory effect of auristatins.
Caption: Tubulin polymerization pathway and its inhibition by auristatins.
The following diagram outlines a general experimental workflow for assessing the conformational impact of a proline analog.
Caption: Experimental workflow for peptide synthesis and conformational analysis.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 5. researchgate.net [researchgate.net]
- 6. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s-Cis...and s-trans isomerism in acylproline analogs. Models for conformationally locked proline peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. mr.copernicus.org [mr.copernicus.org]
- 14. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. 2.5 |. Circular dichroism [bio-protocol.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. journals.iucr.org [journals.iucr.org]
Safety Operating Guide
Essential Safety and Handling Protocols for N-Boc-dolaproine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of N-Boc-dolaproine, a β-methoxy-γ-amino acid component used in the synthesis of the antineoplastic agent dolastatin 10.[1] Adherence to these procedural guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The safe handling of this compound necessitates the use of specific personal protective equipment to prevent exposure. The following table summarizes the required PPE based on Safety Data Sheet (SDS) recommendations.[2][3]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical impermeable gloves.[3] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure. |
| Eye and Face Protection | Safety Glasses/Goggles | Use eye protection. |
| Respiratory Protection | Respirator | Not required under normal use conditions with adequate ventilation.[4] For situations with potential for inhalation of dust or aerosols, a NIOSH-approved respirator is recommended.[5] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are crucial to minimize the risk of exposure and contamination. The following workflow outlines the necessary steps for safely working with this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Method:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
Contaminated Packaging:
-
Dispose of as unused product.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid measures are critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Consult a doctor.[3] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
In case of a spill, evacuate personnel to a safe area.[2] Wear full personal protective equipment, including respiratory protection.[2] Prevent further leakage or spillage if safe to do so.[3] Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
